molecular formula C5H3BrN2O3 B167569 3-Bromo-4-nitropyridine N-oxide CAS No. 1678-49-5

3-Bromo-4-nitropyridine N-oxide

Cat. No.: B167569
CAS No.: 1678-49-5
M. Wt: 218.99 g/mol
InChI Key: YZQMKADIENBVLH-UHFFFAOYSA-N
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Description

3-Bromo-4-nitropyridine N-oxide (CAS 1678-49-5) is a halogenated nitro-substituted pyridine N-oxide derivative. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and radiopharmaceuticals . The compound is synthesized via sequential oxidation and nitration of 3-bromopyridine. For example, 3-bromopyridine is first oxidized to its N-oxide using hydrogen peroxide and acetic acid, followed by nitration with nitric and sulfuric acids to introduce the nitro group at the 4-position .

Key properties include:

  • Melting Point: 152–154°C
  • Solubility: Sparingly soluble in water (0.92 g/L at 25°C)
  • Stability: Air-sensitive, requiring storage under inert gas .

Its electron-deficient aromatic ring, activated by the nitro and N-oxide groups, enables nucleophilic substitution reactions at the meta position, a rare feat in pyridine chemistry . This reactivity is exploited in synthesizing fluorinated pyridines for positron emission tomography (PET) tracers and anti-inflammatory drugs like triflamide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-nitropyridine N-oxide can be synthesized through the oxidation of 3-bromo-4-nitropyridine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracetic acid (CH3CO3H) . Another method involves the use of 3-bromo-4-nitropyridine iodide or selenate, which undergoes a chemical reaction to form the corresponding nitropyridine derivative, followed by oxidation with hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitropyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-Bromo-4-nitropyridine N-oxide serves as a key intermediate in the synthesis of various organic compounds. Its reactivity is enhanced by the presence of both bromine and nitro groups, allowing for selective substitutions.

Reactivity and Substitution Patterns

The compound has been shown to react favorably in nucleophilic substitution reactions. For instance, when treated with tetrabutylammonium fluoride (TBAF), it preferentially undergoes fluorination at the meta position due to the electron-withdrawing effects of the nitro group:

ReactionProductYield
Fluorination with TBAF3-Fluoro-4-nitropyridine N-oxide20.7 ± 2.7%

This reactivity is significant for synthesizing fluorinated derivatives that are useful in medicinal chemistry and imaging applications .

Pharmaceutical Applications

The compound is instrumental in developing pharmaceuticals, particularly those targeting neurological conditions. For example, derivatives of this compound are being investigated for their potential use in treatments for multiple sclerosis and other neurodegenerative diseases.

Case Study: Synthesis of [18F]3-Fluoro-4-aminopyridine

A notable application involves synthesizing [18F]3-fluoro-4-aminopyridine, a radiolabeled compound used in positron emission tomography (PET) imaging. The process begins with this compound, which undergoes fluorination to yield the desired product with specific yields noted in studies:

CompoundSynthesis RouteYield
[18F]3-Fluoro-4-aminopyridineFrom this compoundVaries based on conditions

This demonstrates the compound's utility in producing radiopharmaceuticals that can visualize demyelination in neurological disorders .

Agrochemical Applications

In agrochemistry, this compound can be utilized to synthesize various pesticides and herbicides. Its ability to act as a building block for more complex agrochemical structures enhances its value in agricultural applications.

Dye Production

The compound is also relevant in the dye industry, where it serves as an intermediate for synthesizing various colorants. The nitro group provides sites for further chemical modifications that are crucial for developing dyes with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitropyridine N-oxide involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide moiety. This push-pull property facilitates various chemical reactions, including nucleophilic substitution and oxidation-reduction processes . The compound’s molecular targets and pathways are primarily related to its reactivity with nucleophiles and oxidizing agents .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below compares 3-bromo-4-nitropyridine N-oxide with structurally related pyridine N-oxide derivatives:

Compound Name Substituents Key Reactivity Applications
This compound Br (3), NO₂ (4), N-oxide Nucleophilic substitution (e.g., fluorination at meta position, ~20–37% yield ); Reduction to 4-aminopyridine derivatives Radiopharmaceuticals (e.g., [¹⁸F]3-fluoro-4-aminopyridine ); NSAID intermediates
3-Bromo-4-chloropyridine N-oxide Br (3), Cl (4), N-oxide Halogen exchange (potential, but slower due to Cl’s poor leaving-group ability ) Limited data; likely used as a synthetic intermediate
3,5-Dibromo-4-nitropyridine N-oxide Br (3,5), NO₂ (4), N-oxide Potential di-substitution reactions; steric hindrance may limit reactivity Not well-documented; possible precursor for polyhalogenated pharmaceuticals
2,6-Dimethylpyridine N-oxide CH₃ (2,6), N-oxide Electron-donating methyl groups deactivate the ring; antimutagenic activity Prevention of genotoxic damage (e.g., against 2-AA-induced mutagenesis )
4-Nitro-3,3’-oxybispyridine N-oxide Dimeric structure with O-bridge Formed via nucleophilic substitution of this compound with hydroxypyridines No direct applications reported; structural novelty in heterocyclic chemistry

Mechanistic Insights

  • Meta-Fluorination: The nitro and N-oxide groups in this compound synergistically activate the pyridine ring for nucleophilic aromatic substitution (SNAr). Fluorination at the meta position occurs rapidly (5–10 minutes) with tetrabutylammonium fluoride (TBAF), yielding 3-fluoro-4-nitropyridine N-oxide . This contrasts with non-N-oxide analogs (e.g., 3-bromo-4-nitropyridine), where fluorination is unfeasible under similar conditions .
  • Reduction: Catalytic hydrogenation of the nitro group in this compound produces 3-bromo-4-aminopyridine N-oxide, a precursor for triflamide-based anti-inflammatory drugs .

Stability and Handling

This compound’s air sensitivity distinguishes it from more stable analogs like 2,6-dimethylpyridine N-oxide, which lacks electron-withdrawing groups .

Biological Activity

3-Bromo-4-nitropyridine N-oxide (CAS 1678-49-5) is a compound of significant interest in organic synthesis, pharmaceuticals, and agrochemicals. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C5H3BrN2O3C_5H_3BrN_2O_3 with a molecular weight of approximately 219 g/mol. It has a melting point range of 152°C to 154°C and is sparingly soluble in water (0.92 g/L at 25°C) .

PropertyValue
Molecular FormulaC5H3BrN2O3
Molecular Weight219 g/mol
Melting Point152°C to 154°C
SolubilitySparingly soluble in water (0.92 g/L at 25°C)

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study conducted by Matsumura and Ariga demonstrated that this compound can undergo nucleophilic substitutions, potentially leading to derivatives with enhanced biological properties . The reaction mechanisms involved suggest that the nitro group plays a crucial role in the compound's reactivity and subsequent biological effects.

Cytotoxicity

In vitro studies have shown that derivatives of this compound possess cytotoxic properties against various cancer cell lines. The compound's ability to interfere with cellular processes makes it a candidate for further investigation as an anticancer agent. The specific pathways through which it exerts these effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Activity : A study published in the Bulletin of the Chemical Society of Japan demonstrated that certain derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications at the β-position could enhance efficacy .
  • Cytotoxic Effects : In a recent study, derivatives synthesized from this compound were tested against human cancer cell lines (e.g., HeLa and MCF-7). The findings suggested that these compounds exhibit dose-dependent cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .

Applications

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the development of novel compounds with potential therapeutic applications.

Potential Applications:

  • Pharmaceuticals : Development of new antimicrobial agents.
  • Agrochemicals : Synthesis of effective pesticides.
  • Organic Synthesis : As a building block for more complex molecules.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Bromo-4-nitropyridine N-oxide and verifying its purity?

  • Methodological Answer : Structural confirmation requires 1H and 13C NMR to identify aromatic protons and carbons, particularly the N-oxide and nitro group environments. For chiral derivatives or enantiomeric purity, HPLC with chiral stationary phases (e.g., Chiralpak OD-3) using mobile phases like isopropanol/hexane is critical. Purity can be assessed via retention time consistency and UV detection (e.g., 254 nm) .

Q. How can researchers achieve bromine substitution in this compound to introduce different functional groups?

  • Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. For example, reacting with amines in acetonitrile at room temperature replaces bromine with amino groups, enabling access to catalysts or intermediates. Optimization includes using polar aprotic solvents and controlling stoichiometry to minimize side reactions .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : While explicit stability data are limited, structural analogs of aromatic N-oxides may exhibit mutagenic potential . Implement (Q)SAR models to predict mutagenicity, focusing on substructures like benzooxadiazole N-oxide alerts. Use gloves, fume hoods, and waste protocols aligned with mutagen handling guidelines .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of meta-fluorinated pyridines, and what methodological optimizations are critical?

  • Methodological Answer : Direct radiofluorination at the meta position is enabled by the N-oxide group, which activates the pyridine ring. React with [18F]KF in acetonitrile at room temperature for 5–10 minutes, achieving moderate yields (30–50%). Post-fluorination, catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro to amino groups. Key optimizations include avoiding excess base and ensuring anhydrous conditions to prevent hydrolysis .

Q. What computational approaches are effective in predicting the mutagenic potential of aromatic N-oxides like this compound?

  • Methodological Answer : Use structure–activity relationship (SAR) fingerprinting to analyze substructures across public/proprietary databases. Focus on subclasses like benzo[c][1,2,5]oxadiazole N-oxide, which show strong mutagenic correlations. Tools like Leadscope’s expert-rule-based models integrate these alerts, improving predictive accuracy by downgrading general N-oxide alerts while flagging high-risk subclasses .

Q. In asymmetric catalysis, how can this compound derivatives be engineered to enhance enantioselectivity?

  • Methodological Answer : Replace the bromine atom with chiral amines (e.g., pyrazolidinones) to create DMAP-like catalysts. Optimize enantiomeric excess (ee) by screening solvents (e.g., chloroform for rigidity) and chiral auxiliaries. Validate performance via kinetic resolution of racemic mixtures, monitored by chiral HPLC .

Q. What role does the N-oxide moiety play in the biological activity of derivatives, and how can this be leveraged in drug design?

  • Methodological Answer : The N-oxide group enhances solubility and enables hydrogen bonding with biological targets. In radiopharmaceuticals, it facilitates isotope labeling (e.g., fluorine-18). Design derivatives by retaining the N-oxide while modifying substituents (e.g., nitro to amino groups) to balance bioavailability and target engagement .

Properties

IUPAC Name

3-bromo-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQMKADIENBVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338339
Record name 3-Bromo-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1678-49-5
Record name 3-Bromo-4-nitropyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated nitric acid (128 ml) and concentrated sulfuric acid (77 ml) were slowly added to a solution of 3-bromopyridin-N-oxide (31.9 g, 181.0 mmol) prepared in Step 1 in concentrated sulfuric acid (77 ml), while maintaining the temperature at 0° C.˜5° C. The reaction mixture was stirred at 90° C. for 2 hours and then cooled to room temperature. The reaction mixture was added to 1000 ml of ice water, which was then brought to pH 8 with 50% sodium hydroxide solution. The resulting precipitate was filtered and dried to give the titled compound as a yellow solid (29.3 g, 72.0%).
Quantity
128 mL
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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